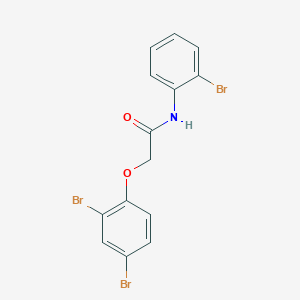![molecular formula C16H13F3N2O4 B284627 N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. It also has a low toxicity profile, making it a promising candidate for cancer therapy. However, this compound has been shown to have limited efficacy in tumors with mutations in the EGFR gene, highlighting the need for personalized cancer therapy.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a well-characterized inhibitor that can be used in various in vitro and in vivo experiments to study the role of EGFR in cancer biology. Its low toxicity profile and selective inhibitory effect make it a useful tool for cancer research. However, its limited efficacy in certain types of cancer and the need for personalized therapy are potential limitations.
Future Directions
1. Combination therapy: N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be used in combination with other anti-cancer drugs to improve efficacy and overcome resistance.
2. Personalized therapy: The development of biomarkers to identify patients who are most likely to respond to this compound could improve its clinical efficacy.
3. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of this compound.
4. Targeting other tyrosine kinases: The development of this compound analogs that target other tyrosine kinases could expand its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of this compound.
Synthesis Methods
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine, followed by the reaction with 2-chloro-5-nitrobenzoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with N-(2-methoxyphenyl) urea to yield this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In vivo studies using animal models have demonstrated the efficacy of this compound in reducing tumor growth and improving survival rates.
Properties
Molecular Formula |
C16H13F3N2O4 |
|---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C16H13F3N2O4/c1-23-11-7-3-2-6-10(11)20-14(22)21-16(15(17,18)19)24-12-8-4-5-9-13(12)25-16/h2-9H,1H3,(H2,20,21,22) |
InChI Key |
BXMMXWKDPSEQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)
